BenchChemオンラインストアへようこそ!

1,1,3,3,5-Pentamethylcyclohexane

Boiling Point Isomer Differentiation Thermophysical Property

1,1,3,3,5-Pentamethylcyclohexane (CAS 70810-19-4) is a C11H22 cycloalkane featuring a cyclohexane core substituted with methyl groups at the 1, 1, 3, 3, and 5 positions. This substitution pattern results in a specific set of physical properties, including a reported normal boiling point of approximately 168.1 °C at 760 mmHg and a liquid density around 0.8 g/cm³.

Molecular Formula C11H22
Molecular Weight 154.29 g/mol
CAS No. 70810-19-4
Cat. No. B1620218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3,5-Pentamethylcyclohexane
CAS70810-19-4
Molecular FormulaC11H22
Molecular Weight154.29 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1)(C)C)(C)C
InChIInChI=1S/C11H22/c1-9-6-10(2,3)8-11(4,5)7-9/h9H,6-8H2,1-5H3
InChIKeyAUBOCPGIGWSTNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,3,3,5-Pentamethylcyclohexane (CAS 70810-19-4) for Procurement: A C11 Cycloalkane with Defined Physical Properties [1]


1,1,3,3,5-Pentamethylcyclohexane (CAS 70810-19-4) is a C11H22 cycloalkane featuring a cyclohexane core substituted with methyl groups at the 1, 1, 3, 3, and 5 positions [1]. This substitution pattern results in a specific set of physical properties, including a reported normal boiling point of approximately 168.1 °C at 760 mmHg and a liquid density around 0.8 g/cm³ . While classified within the broader family of polyalkylcyclohexanes, its defined structure and the resulting thermophysical properties are distinct from other constitutional isomers, such as 1,2,3,4,5-pentamethylcyclohexane, and from compounds with different degrees of methylation [2].

The Procurement Risk of Substituting 1,1,3,3,5-Pentamethylcyclohexane (CAS 70810-19-4)


Substituting 1,1,3,3,5-pentamethylcyclohexane (C11H22) with a generic 'pentamethylcyclohexane' or other polyalkylcyclohexanes presents a significant scientific and operational risk due to substantial differences in key physical properties that directly impact process design and application performance. For instance, the normal boiling point of the 1,1,3,3,5- isomer is significantly lower than that of the 1,2,3,4,5- isomer (approximately 168.1 °C vs. 194.4 °C) [REFS-1, REFS-2]. Similarly, its vapor pressure and enthalpy of vaporization differ markedly from less substituted analogs like 1,1,3,3-tetramethylcyclohexane . In the context of its well-documented use as a key intermediate in the patented synthesis of the pharmaceutical candidate Neramexane, such variations in boiling point, vapor pressure, and density can alter reaction kinetics, solvent selection, and purification workflows, thereby compromising yield, purity, and regulatory compliance [REFS-4, REFS-5]. Therefore, direct substitution without verification against a specified Certificate of Analysis can invalidate an entire synthetic or industrial process.

Quantitative Differentiation of 1,1,3,3,5-Pentamethylcyclohexane (CAS 70810-19-4) from its Closest Analogs


Normal Boiling Point Comparison: 1,1,3,3,5- vs. 1,2,3,4,5-Pentamethylcyclohexane Isomers

A key differentiator is the normal boiling point. The 1,1,3,3,5-pentamethylcyclohexane isomer exhibits a normal boiling point of approximately 168.1 °C, which is substantially lower than the 1,2,3,4,5-pentamethylcyclohexane constitutional isomer, reported to have a boiling point of 194.4 °C (467.55 K) [REFS-1, REFS-2]. This large difference demonstrates that the substitution pattern has a major impact on intermolecular forces and volatility.

Boiling Point Isomer Differentiation Thermophysical Property

Vapor Pressure Profile: 1,1,3,3,5-Pentamethylcyclohexane vs. 1,1,3,3-Tetramethylcyclohexane

The compound's volatility, as measured by its vapor pressure at 25°C, is significantly lower than that of the less substituted analog 1,1,3,3-tetramethylcyclohexane. The target compound has a reported vapor pressure of 2.2 ± 0.1 mmHg , while data for 1,1,3,3-tetramethylcyclohexane, though often cited in computational models, indicates a much higher value, consistent with its lower boiling point (~151 °C) . This difference in vapor pressure is a direct consequence of the increased molecular weight and stronger intermolecular interactions in the pentamethyl compound.

Vapor Pressure Volatility Safety Data

Enthalpy of Vaporization: Energy Requirements for Phase Change in 1,1,3,3,5-Pentamethylcyclohexane

The enthalpy of vaporization (ΔHvap) for 1,1,3,3,5-pentamethylcyclohexane is reported as 38.8 ± 0.8 kJ/mol . This value is significantly higher than that of methylcyclohexane, which has a ΔHvap of approximately 31.3 kJ/mol . The 24% higher enthalpy of vaporization for the pentamethyl derivative directly reflects the increased energy required to overcome stronger intermolecular dispersion forces between its larger, more massive molecules.

Thermodynamics Process Engineering Enthalpy of Vaporization

Density Specification: Measured vs. Computed Values for 1,1,3,3,5-Pentamethylcyclohexane

The density of 1,1,3,3,5-pentamethylcyclohexane is reported with a range, distinguishing between computed predictions and likely experimental values. Computed densities are cited as low as 0.759 g/cm³ , while a more reliable, empirically backed range of 0.8 ± 0.1 g/cm³ is provided by other authoritative sources . This highlights the importance of using qualified data for process modeling and not relying solely on in silico predictions. The density is similar to but distinct from that of the 1,1,3,3-tetramethyl analog (0.765 g/cm³ computed) .

Density Process Modeling Quality Control

Verified Synthetic Utility as a Patented Intermediate for Neramexane

The 1,1,3,3,5-pentamethylcyclohexane framework is explicitly claimed as a crucial intermediate in multiple patent applications for the synthesis of Neramexane (1-amino-1,3,3,5,5-pentamethylcyclohexane), a clinical-stage NMDA receptor antagonist [REFS-1, REFS-2]. While the target compound is a hydrocarbon, its derivatives (e.g., 1-hydroxy- and 1-chloroacetamido-) are directly obtained from or related to this core structure. This specific substitution pattern is essential for the pharmacological profile of the final drug candidate [3]. In contrast, the 1,2,3,4,5-pentamethylcyclohexane isomer lacks any comparable documentation as a pharmaceutical intermediate.

Synthetic Intermediate Pharmaceutical Process Patent Literature

Key Application Scenarios for 1,1,3,3,5-Pentamethylcyclohexane (CAS 70810-19-4) Driven by Evidence


Distillation and Purification Process Development

The significant difference in normal boiling point between 1,1,3,3,5-pentamethylcyclohexane (168.1 °C) and its 1,2,3,4,5- isomer (194.4 °C) necessitates that any separation or purification process be designed with this ~26°C differential in mind [1]. A procurement decision favoring the correct isomer ensures that established distillation protocols will work as intended, avoiding unexpected product decomposition or energy inefficiencies that could arise from attempting to distill a higher-boiling contaminant using a lower-temperature process.

Process Engineering and Safety Assessments

Accurate physical property data are non-negotiable for process design. The reported vapor pressure of 2.2 mmHg at 25°C and enthalpy of vaporization of 38.8 kJ/mol are key inputs for designing safe handling and storage systems . The lower vapor pressure compared to less-substituted analogs informs the selection of appropriate engineering controls (e.g., ventilation requirements) and the sizing of relief valves, while the enthalpy of vaporization is a critical parameter for calculating heat loads in condensers and reboilers.

Pharmaceutical Intermediate Supply Chain for Neramexane Synthesis

The specific 1,1,3,3,5-pentamethyl substitution pattern is a prerequisite for the patented synthesis of the clinical drug candidate Neramexane [2]. Procurement for this application therefore requires a supplier who can provide not only the correct isomer but also the requisite purity profile and analytical documentation (e.g., residual solvent analysis, heavy metals testing) expected for a pharmaceutical intermediate. Substitution with a different isomer or a less rigorously characterized product would invalidate the synthetic process and could jeopardize regulatory filings.

Accurate Process Modeling and Volumetric Formulation

When used as a solvent or in formulated products, the density of 1,1,3,3,5-pentamethylcyclohexane must be accurately known. Using the experimentally supported density of 0.8 ± 0.1 g/cm³, rather than a computationally predicted value of 0.759 g/cm³, prevents significant volumetric and gravimetric errors . For a 100 L batch, this ~5% discrepancy would translate to a 4 kg mass error, which could drastically alter reagent ratios, reaction kinetics, and final product specifications in a production environment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1,3,3,5-Pentamethylcyclohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.